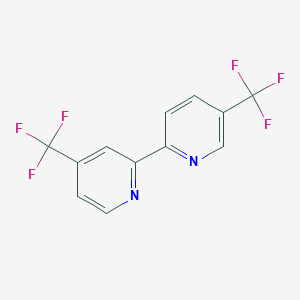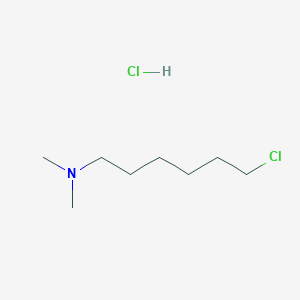
4,4'-Di(trifluoromethyl)-2,2'-bipyridyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl is a fluorinated bipyridine derivative known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl typically involves the trifluoromethylation of bipyridine derivatives. One common method is the radical trifluoromethylation, where trifluoromethyl radicals are generated and reacted with bipyridine under specific conditions . This process often requires the use of catalysts such as iridium or ruthenium complexes .
Industrial Production Methods
Industrial production methods for 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl may involve large-scale trifluoromethylation reactions using cost-effective and efficient catalytic systems. The use of non-precious metal catalysts, such as iron or cobalt, has been explored to reduce production costs and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of functionalized bipyridines .
Aplicaciones Científicas De Investigación
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl involves its interaction with molecular targets through coordination and binding. The trifluoromethyl groups enhance its ability to form stable complexes with metals, which can then participate in various catalytic processes. The pathways involved often include electron transfer and radical formation, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups instead of trifluoromethyl groups.
2,2’-Bipyridine: The parent compound without any substituents.
4,4’-Di(trifluoromethyl)-diphenyl disulfide: Another fluorinated compound with similar applications.
Uniqueness
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring robust and reactive ligands .
Propiedades
Fórmula molecular |
C12H6F6N2 |
|---|---|
Peso molecular |
292.18 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-19-10(5-7)9-2-1-8(6-20-9)12(16,17)18/h1-6H |
Clave InChI |
CAACAJYVMHQNDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)








![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
